molecular formula C26H26ClN3O2 B11476494 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B11476494
M. Wt: 448.0 g/mol
InChI Key: DIDXOLQDAXLJPB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hexahydrocycloocta ring fused to a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions to form the pyrazolopyrimidine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through nucleophilic aromatic substitution reactions using dimethoxybenzene derivatives.

    Formation of the Hexahydrocycloocta Ring: The hexahydrocycloocta ring is formed through hydrogenation reactions of cyclooctene derivatives in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine
  • 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-tetrahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine

Uniqueness

3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its hexahydrocycloocta ring fused to the pyrazolopyrimidine core is particularly noteworthy, as it influences the compound’s stability and reactivity.

Properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,3,7-triazatricyclo[7.6.0.02,6]pentadeca-1(9),3,5,7-tetraene

InChI

InChI=1S/C26H26ClN3O2/c1-31-23-14-11-18(15-24(23)32-2)25-20-7-5-3-4-6-8-22(20)30-26(29-25)21(16-28-30)17-9-12-19(27)13-10-17/h9-16H,3-8H2,1-2H3

InChI Key

DIDXOLQDAXLJPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4=C2CCCCCC4)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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